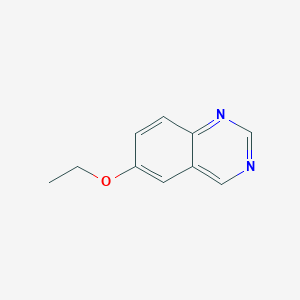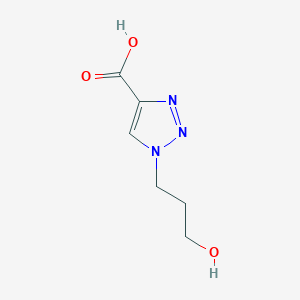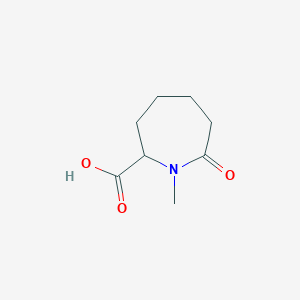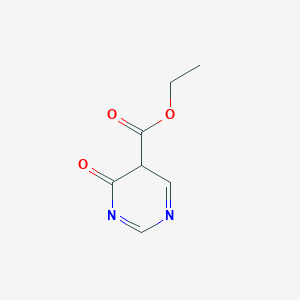![molecular formula C9H6N2S B11915372 2h-Pyrrolo[2,3-e]benzothiazole CAS No. 403715-76-4](/img/structure/B11915372.png)
2h-Pyrrolo[2,3-e]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of both thiazole and indole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique fusion of the thiazole and indole rings imparts distinct chemical and biological properties to 2H-Thiazolo[5,4-g]indole, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-g]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with indole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2H-Thiazolo[5,4-g]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2H-Thiazolo[5,4-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2H-Thiazolo[5,4-g]indole, each with unique chemical and biological properties.
Scientific Research Applications
2H-Thiazolo[5,4-g]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-g]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, 2H-Thiazolo[5,4-g]indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Thiazolo[5,4-b]indole: Shares a similar fused ring structure but differs in the position of the thiazole ring fusion.
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a thiazole ring fused to a pyrimidine ring.
Indole Derivatives: Compounds with modifications on the indole ring, such as indole-2-carboxylic acid and indole-3-acetic acid.
Uniqueness: 2H-Thiazolo[5,4-g]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules and functional materials with specific properties and applications.
Properties
CAS No. |
403715-76-4 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
InChI Key |
GQJYZPKPJFXFON-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=NC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)

![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)


![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)


